molecular formula C15H17N3O3S B4794920 ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4794920
M. Wt: 319.4 g/mol
InChI Key: ZTIFPRWHJTVUOR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery programs. Its core structure, featuring a dihydrocyclopenta[b]thiophene scaffold appended with a carboxamide linkage to a 1-methyl-1H-pyrazole ring, is designed for the synthesis of novel heterocyclic compounds. This specific molecular architecture is frequently employed in the development of protein kinase inhibitors , as the scaffold can mimic adenine and compete for the ATP-binding site. Researchers utilize this compound as a critical building block for constructing more complex molecules targeted at various disease pathways. Its research value lies in its versatility as a precursor for generating focused libraries of compounds for high-throughput screening against a range of biological targets, particularly in oncology and inflammatory disease research. The mechanism of action for the final active pharmaceutical ingredients derived from this intermediate is typically through the potent and selective inhibition of specific kinase signaling cascades, which are often dysregulated in proliferative diseases. This makes it an invaluable tool for investigating cellular proliferation, apoptosis, and signal transduction mechanisms.

Properties

IUPAC Name

ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-15(20)12-9-5-4-6-11(9)22-14(12)16-13(19)10-7-8-18(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIFPRWHJTVUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 420100-22-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a thiophene core and a pyrazole moiety, suggests diverse mechanisms of action that warrant detailed exploration.

  • Molecular Formula : C17H20N4O3S2
  • Molecular Weight : 392.4957 g/mol
  • Structure : The compound consists of a cyclopentathiophene ring fused with a pyrazole derivative, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that related thiophene derivatives possess activity against Mycobacterium tuberculosis (Mtb). The Minimum Bactericidal Concentration (MBC) for these compounds was reported to be less than 5 μM, indicating potent activity at low concentrations .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various cancer cell lines. A study assessing similar thiophene derivatives found that they induced apoptosis in breast cancer cells (MCF-7) with an IC50 ranging from 23.2 to 49.9 μM . The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased genetic material degradation and cell death.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against various strains of Mtb. The results demonstrated an IC50 value of approximately 6.2 μM in differentiated THP-1 macrophage-like cells infected with Mtb, highlighting its potential as a therapeutic agent against tuberculosis .

Study on Antitumor Activity

In another study focusing on the cytotoxic effects on cancer cells, compounds structurally related to this compound were evaluated for their ability to induce apoptosis and inhibit proliferation in cancer cell lines. The findings indicated significant cytotoxicity with IC50 values as low as 23.2 μM after 48 hours of treatment .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MBC ValueReference
AntimicrobialMycobacterium tuberculosis<5 μM (MBC)
AntitumorMCF-7 (breast cancer)23.2 - 49.9 μM
CytotoxicityTHP-1 macrophages6.2 μM

The biological activities of this compound may be attributed to its ability to interfere with critical cellular processes such as:

  • Inhibition of Mycolic Acid Synthesis : Similar compounds have shown the ability to inhibit mycolic acid biosynthesis in Mtb, which is essential for bacterial cell wall integrity .
  • Induction of Apoptosis : The compound's structural features may facilitate interactions with apoptotic pathways, leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-[(4-Phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Key Differences :

  • Substituent on Amino Group: The target compound uses a 1-methylpyrazole carbonyl group, whereas the analog in employs a 4-phenylbenzoyl group.
  • Synthetic Routes : Both compounds likely share similar cyclopenta[b]thiophene synthesis pathways, but the acylating agents differ (1-methylpyrazole carbonyl chloride vs. 4-phenylbenzoyl chloride) .

Table 1: Structural and Electronic Comparison

Feature Target Compound Ethyl 2-[(4-Phenylbenzoyl)amino]-... ()
Amino Substituent 1-Methylpyrazole carbonyl 4-Phenylbenzoyl
Molecular Weight ~363.4 g/mol (estimated) ~445.5 g/mol (reported in )
Polarity Higher (due to pyrazole N-H) Lower (aromatic dominance)
Synthetic Complexity Moderate (requires pyrazole coupling) High (multi-step benzoylation)

Functionalized Thiophene Derivatives

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Core Structure : Replaces the cyclopenta[b]thiophene with a tetrahydrobenzo[b]thiophene system.
  • Functional Groups : Includes a 4-hydroxyphenyl group and an ethoxy-oxoethyl side chain.
  • The phenolic -OH group increases solubility in polar solvents .
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
  • Pyrazole-Thiophene Hybrids: Compounds 7a and 7b in feature pyrazole linked to thiophene via a methanone bridge.
  • Biological Relevance : Such hybrids are often explored for antimicrobial or anticancer activity due to synergistic electronic effects between heterocycles .

Table 2: Comparative Analysis of Thiophene Derivatives

Compound Type Core Structure Key Functional Groups Potential Applications
Target Compound Cyclopenta[b]thiophene Pyrazole carbonyl, ethyl ester Drug discovery, catalysis
Tetrahydrobenzo Derivative Tetrahydrobenzo[b]thiophene Phenolic -OH, ethoxy-oxoethyl Pharmaceuticals (polar prodrugs)
Pyrazole-Thiophene Hybrids Thiophene-methanone-pyrazole Amino, hydroxy, cyano/ester substituents Antimicrobial agents

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or toluene), and reaction time. For example, Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid achieves yields of 72–94% over 5–6 hours . Purification via recrystallization (ethanol/water) or chromatography is critical to ensure >95% purity. NMR and mass spectrometry are mandatory for structural validation .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • 1H/13C NMR to confirm substituent positions and cyclopenta[b]thiophene core .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
  • HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli at 50–100 µg/mL concentrations .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits, comparing IC50 values to celecoxib .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to establish baseline safety profiles .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrazole-thiophene linkage be resolved?

Discrepancies in coupling constants (e.g., NH proton integration) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR (25–60°C) to stabilize conformers .
  • 2D NOESY to confirm spatial proximity of the pyrazole carbonyl and thiophene amino groups .
  • Comparative analysis with structurally validated analogs (e.g., ethyl 2-(3-phenylthioureido) derivatives) .

Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition?

Molecular docking (AutoDock Vina) into ATP-binding pockets of kinases (e.g., CDK2 or EGFR) reveals:

  • The cyclopenta[b]thiophene core forms hydrophobic interactions with Leu83 and Val18 residues.
  • The 1-methylpyrazole group hydrogen-bonds with Asp86, mimicking adenine .
  • Selectivity over non-target kinases (e.g., PKA) is attributed to steric clashes with larger gatekeeper residues .

Q. How do structural modifications impact antioxidant activity?

A SAR study comparing derivatives showed:

  • Electron-withdrawing groups (e.g., -NO2) on the benzaldehyde moiety increase radical scavenging (IC50 = 12 µM in DPPH assays vs. 28 µM for unsubstituted analogs) .
  • Methylation of the pyrazole nitrogen reduces solubility but enhances membrane permeability (PAMPA logPe = −3.2 vs. −4.5 for unmethylated analogs) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst optimization : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to accelerate enolate formation .
  • Solvent switch : Use anhydrous THF instead of toluene to improve reagent solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes at 80°C .

Q. What strategies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., PARP1) after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify disruption of protein-protein interactions (e.g., HIF-1α/p300) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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